![molecular formula C18H20O3 B13726553 6'-(Cyclopropylmethoxy)spiro[cyclohexane-1,2'-indene]-1',4(3'H)-dione](/img/structure/B13726553.png)
6'-(Cyclopropylmethoxy)spiro[cyclohexane-1,2'-indene]-1',4(3'H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6’-(Cyclopropylmethoxy)spiro[cyclohexane-1,2’-indene]-1’,4(3’H)-dione is a spirocyclic compound characterized by a unique structure where a cyclohexane ring is fused with an indene ring, and a cyclopropylmethoxy group is attached. Spirocyclic compounds are known for their rigidity and three-dimensional structure, which often imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6’-(Cyclopropylmethoxy)spiro[cyclohexane-1,2’-indene]-1’,4(3’H)-dione typically involves a multi-step process. One common method is the Diels-Alder reaction, which is a [4+2] cycloaddition reaction. This reaction can be performed using dienes and dienophiles under acidic conditions to form the spirocyclic structure . The reaction conditions often involve the use of solvents like acetic acid and ionic liquids to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts, such as Lewis acids, can also enhance the reaction efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions
6’-(Cyclopropylmethoxy)spiro[cyclohexane-1,2’-indene]-1’,4(3’H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of palladium on carbon to yield reduced spirocyclic compounds.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropylmethoxy group, where nucleophiles like amines or thiols can replace the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon, mild temperatures.
Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced spirocyclic compounds.
Substitution: Amino or thio-substituted spirocyclic compounds.
Scientific Research Applications
6’-(Cyclopropylmethoxy)spiro[cyclohexane-1,2’-indene]-1’,4(3’H)-dione has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6’-(Cyclopropylmethoxy)spiro[cyclohexane-1,2’-indene]-1’,4(3’H)-dione involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The cyclopropylmethoxy group can participate in hydrogen bonding or hydrophobic interactions, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Spiro[cyclohexane-1,3’-indoline]: Known for its biological activities, including antimicrobial and anticancer properties.
Spiro[cyclohexane-1,2’-thiazolo[4,5-b]pyridine]: Exhibits significant antimicrobial performance.
Spiro[cyclohexane-1,3’-oxindoline]: Utilized in the synthesis of pharmaceutical compounds with diverse biological activities.
Uniqueness
6’-(Cyclopropylmethoxy)spiro[cyclohexane-1,2’-indene]-1’,4(3’H)-dione stands out due to its unique combination of a cyclopropylmethoxy group and a spirocyclic framework, which imparts distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C18H20O3 |
|---|---|
Molecular Weight |
284.3 g/mol |
IUPAC Name |
6-(cyclopropylmethoxy)spiro[3H-indene-2,4'-cyclohexane]-1,1'-dione |
InChI |
InChI=1S/C18H20O3/c19-14-5-7-18(8-6-14)10-13-3-4-15(9-16(13)17(18)20)21-11-12-1-2-12/h3-4,9,12H,1-2,5-8,10-11H2 |
InChI Key |
KTWIMPSNXCJMNS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1COC2=CC3=C(CC4(C3=O)CCC(=O)CC4)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


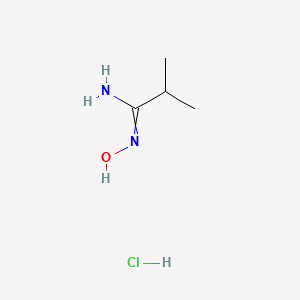
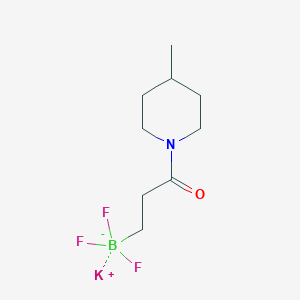
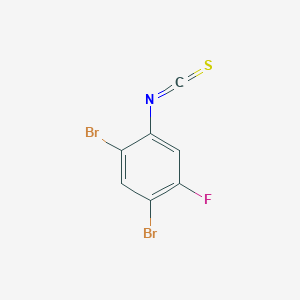
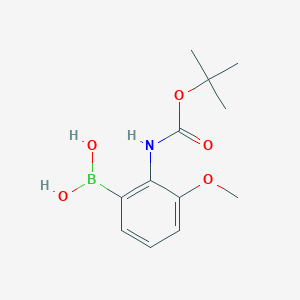
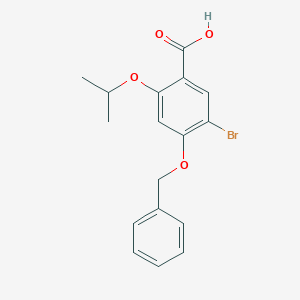
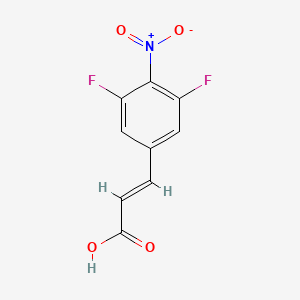
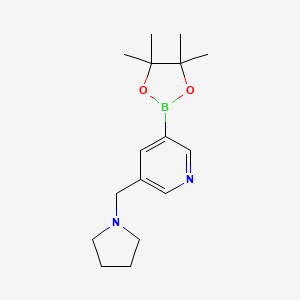
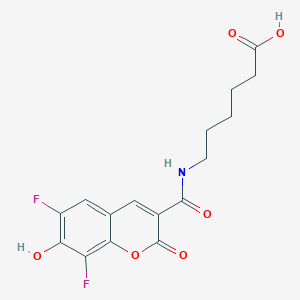
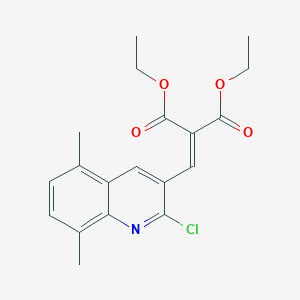
![Diethyl 2-acetamido-2-[[2-(methoxymethyl)-5-methyl-3-oxo-1,2-oxazol-4-yl]methyl]propanedioate](/img/structure/B13726531.png)
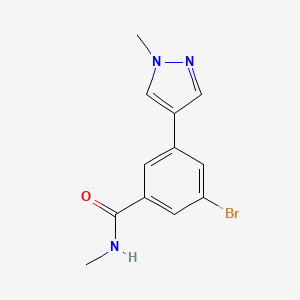

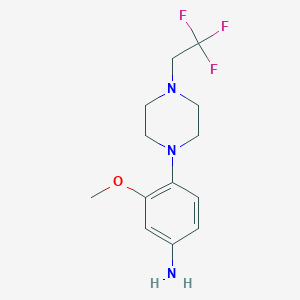
![4-[1-(4-Cyclohexyl-3-trifluoromethyl-benzyloxyimino)-ethyl]-2-ethyl-benzaldehyde](/img/structure/B13726559.png)
